2-((4aR)-1,2,3,4,4alpha,5,6,7-octahydro-4alpha,8-dimethylnaphthalen-2-yl)-propan-2-ol 2-((4aR)-1,2,3,4,4alpha,5,6,7-octahydro-4alpha,8-dimethylnaphthalen-2-yl)-propan-2-ol Gamma-eudesmol is a eudesmane sesquiterpenoid in which the eudesmane skeleton carries a hydroxy substituent at C-11 and has a double bond between C-4 and C-5. It has a role as a volatile oil component.
Brand Name: Vulcanchem
CAS No.: 1209-71-8
VCID: VC0072145
InChI: InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15-/m1/s1
SMILES: CC1=C2CC(CCC2(CCC1)C)C(C)(C)O
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol

2-((4aR)-1,2,3,4,4alpha,5,6,7-octahydro-4alpha,8-dimethylnaphthalen-2-yl)-propan-2-ol

CAS No.: 1209-71-8

Main Products

VCID: VC0072145

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

2-((4aR)-1,2,3,4,4alpha,5,6,7-octahydro-4alpha,8-dimethylnaphthalen-2-yl)-propan-2-ol - 1209-71-8

CAS No. 1209-71-8
Product Name 2-((4aR)-1,2,3,4,4alpha,5,6,7-octahydro-4alpha,8-dimethylnaphthalen-2-yl)-propan-2-ol
Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
IUPAC Name 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol
Standard InChI InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15-/m1/s1
Standard InChIKey WMOPMQRJLLIEJV-IUODEOHRSA-N
Isomeric SMILES CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(C)(C)O
SMILES CC1=C2CC(CCC2(CCC1)C)C(C)(C)O
Canonical SMILES CC1=C2CC(CCC2(CCC1)C)C(C)(C)O
Description Gamma-eudesmol is a eudesmane sesquiterpenoid in which the eudesmane skeleton carries a hydroxy substituent at C-11 and has a double bond between C-4 and C-5. It has a role as a volatile oil component.
Synonyms gamma-eudesmol
PubChem Compound 6432005
Last Modified Dec 23 2021
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